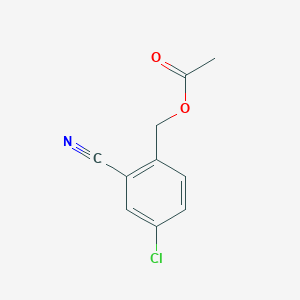
(4-Chloro-2-cyanophenyl)methyl acetate
描述
(4-Chloro-2-cyanophenyl)methyl acetate is an organic compound with the molecular formula C10H8ClNO2 and a molecular weight of 209.63 g/mol . It is also known by its IUPAC name, 4-chloro-2-cyanobenzyl acetate . This compound is characterized by the presence of a chloro group, a cyano group, and an acetate ester functional group attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-cyanophenyl)methyl acetate typically involves the esterification of 4-chloro-2-cyanobenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring efficient production.
化学反应分析
Types of Reactions
(4-Chloro-2-cyanophenyl)methyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The acetate ester can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-cyanobenzyl alcohol and acetic acid.
Reduction: 4-chloro-2-aminobenzyl acetate.
科学研究应用
(4-Chloro-2-cyanophenyl)methyl acetate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action of (4-Chloro-2-cyanophenyl)methyl acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In medicinal chemistry, its derivatives may interact with biological receptors or enzymes, modulating their activity and leading to therapeutic effects .
相似化合物的比较
(4-Chloro-2-cyanophenyl)methyl acetate can be compared with other similar compounds such as:
4-Chloro-2-cyanobenzyl alcohol: Lacks the acetate ester group, making it less reactive in esterification reactions.
4-Chloro-2-cyanophenyl acetate: Similar structure but without the methyl group, affecting its reactivity and physical properties.
4-Chloro-2-aminobenzyl acetate: Contains an amino group instead of a cyano group, leading to different chemical behavior and applications.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and industrial processes.
属性
IUPAC Name |
(4-chloro-2-cyanophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-7(13)14-6-8-2-3-10(11)4-9(8)5-12/h2-4H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARHIRHASQFDHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=C(C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




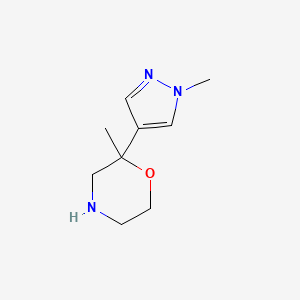
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)
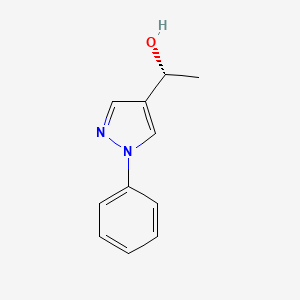
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1431738.png)
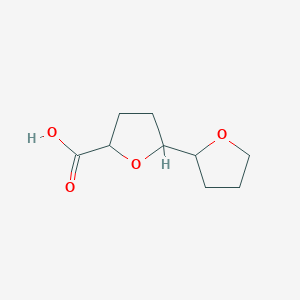
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)


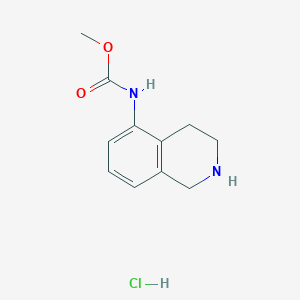
![6-Oxa-2-thiaspiro[4.5]decan-9-amine](/img/structure/B1431747.png)

![[4-(9H-purin-6-yl)morpholin-2-yl]methanamine dihydrochloride](/img/structure/B1431752.png)
